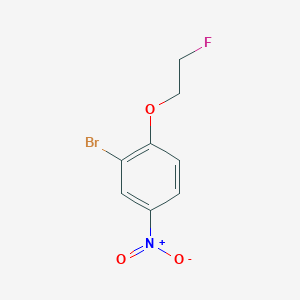

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene

Descripción general

Descripción

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene is an organic compound with the molecular formula C8H7BrFNO3 It is a derivative of benzene, substituted with bromine, fluoroethoxy, and nitro groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene typically involves the following steps:

Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

Bromination: The nitrobenzene derivative is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide.

Fluoroethoxylation: The final step involves the introduction of the fluoroethoxy group. This can be achieved by reacting the brominated nitrobenzene with 2-fluoroethanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Derivatives with different functional groups replacing the bromine atom.

Reduction: 2-Amino-1-(2-fluoro-ethoxy)-4-nitro-benzene.

Oxidation: Compounds with oxidized ethoxy groups, such as aldehydes or carboxylic acids.

Aplicaciones Científicas De Investigación

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the nitro group suggests potential activity as an electron acceptor, while the fluoroethoxy group may influence its lipophilicity and membrane permeability.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

- 2-Bromo-1-(2-chloro-ethoxy)-4-nitro-benzene

- 2-Bromo-1-(2-methoxy-ethoxy)-4-nitro-benzene

Uniqueness

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The combination of bromine, nitro, and fluoroethoxy groups makes it a versatile compound for various chemical transformations and applications.

Actividad Biológica

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene, with the molecular formula CHBrFNO and CAS number 191602-70-7, is an organic compound that features a bromine atom, a fluoroethoxy group, and a nitro group attached to a benzene ring. This unique structure suggests potential biological activities, particularly in pharmacology and biochemistry. The presence of the nitro group indicates possible electron-accepting properties, while the fluoroethoxy group may enhance lipophilicity and membrane permeability, influencing its interaction with biological macromolecules.

The compound can undergo various chemical transformations:

- Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents.

- Oxidation Reactions : Oxidation of the ethoxy group may yield aldehydes or carboxylic acids.

The biological mechanism of this compound is primarily linked to its interactions with enzymes or receptors. The nitro group may form reactive intermediates that interact with cellular components, potentially leading to alterations in cellular processes. The fluoroethoxy moiety is likely to enhance the compound's ability to penetrate cellular membranes, facilitating its bioactivity .

Biological Activity

Research into the biological activity of this compound suggests several potential applications:

Antitumor Activity

Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of nitrobenzene compounds have shown promising results in inducing apoptosis in cancer cells. The IC values for related compounds often fall within the micromolar range, suggesting that this compound may also possess antitumor properties .

| Compound | Cell Line Tested | IC Value (µM) |

|---|---|---|

| 5a | MCF-7 | 0.12 |

| 5b | A549 | 0.76 |

| 5c | HeLa | 1.47 |

Mutagenicity and Toxicity

The compound's structural features raise concerns regarding mutagenicity. Similar nitro-substituted compounds have been classified as mutagenic, indicating a need for further investigation into the safety profile of this compound in biological systems .

Case Studies

A study focusing on the synthesis and evaluation of nitrobenzene derivatives highlighted the cytotoxic effects of these compounds on leukemia cell lines. The findings indicated that modifications in the electron-donating or withdrawing groups significantly impacted biological activity. Notably, substituting electron-withdrawing groups (like nitro) diminished antiproliferative potency compared to those with electron-donating groups .

Propiedades

IUPAC Name |

2-bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIJZCGEPZWGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590142 | |

| Record name | 2-Bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-70-7 | |

| Record name | 2-Bromo-1-(2-fluoroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.